3,3-Dimethyl-1-butanol
Overview
Description
3,3-Dimethyl-1-butanol is an organic compound belonging to the class of alcohols. It is a branched alkanol with the molecular formula C6H14O and a molar mass of 102.17 g/mol . It is found in some balsamic vinegars, red wines, and certain cold-pressed extra virgin olive oils and grape seed oils .
Mechanism of Action
Target of Action
The primary target of 3,3-Dimethyl-1-butanol (DMB) is the microbial formation of trimethylamine (TMA) in the gut . TMA is a precursor to trimethylamine N-oxide (TMAO) , a compound associated with cardiovascular disease .
Mode of Action
DMB acts as an inhibitor of TMA formation in both mice and human feces . By inhibiting TMA formation, DMB effectively reduces plasma TMAO levels after choline or carnitine supplementation . It also inhibits the signaling pathway of p65 NF-κB and TGF-β1/Smad3 .
Biochemical Pathways
DMB affects the biochemical pathway involving TMA and TMAO. Normally, TMA is oxidized to TMAO in the liver. High levels of TMAO are associated with atherosclerosis and other cardiovascular diseases . By inhibiting TMA formation, DMB reduces TMAO levels, thereby potentially reducing the risk of these diseases .
Pharmacokinetics
It is known that dmb is orally active , suggesting it is absorbed through the gastrointestinal tract. More research is needed to fully understand the pharmacokinetics of DMB.
Result of Action
The inhibition of TMA formation by DMB leads to a reduction in plasma TMAO levels . This consequently inhibits choline-enhanced endogenous macrophage foam cell formation and atherosclerotic lesion development in mice without alterations in circulating cholesterol levels . Moreover, DMB supplementation can prevent age-related vascular dysfunction in mice .
Action Environment
Environmental factors can influence the action of DMB. For instance, DMB is found in some balsamic vinegars, red wines, and some cold-pressed extra virgin olive oils and grape seed oils . The presence of these substances in the diet could potentially affect the efficacy and stability of DMB.
Biochemical Analysis
Biochemical Properties
3,3-Dimethyl-1-butanol plays a significant role in biochemical reactions. It inhibits the formation of microbial trimethylamine (TMA) in mice and human feces . This inhibition reduces plasma trimethylamine N-oxide (TMAO) levels after choline or carnitine supplementation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits choline-enhanced endogenous macrophage foam cell formation and atherosclerotic lesion development in mice without altering circulating cholesterol levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with microbial trimethylamine (TMA) formation. By inhibiting this formation, it reduces the levels of plasma trimethylamine N-oxide (TMAO) after choline or carnitine supplementation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, mice showed no evidence of toxicity to chronic (16-week) DMB exposure .
Metabolic Pathways
This compound is involved in the metabolic pathway of choline, where it acts as a structural analog. It interacts with the microbial formation of trimethylamine (TMA), thereby influencing the metabolic flux of TMA and TMAO .
Preparation Methods
The preparation of 3,3-Dimethyl-1-butanol can be achieved through various synthetic routes:
Grignard Reaction: One method involves the reaction of formaldehyde with a Grignard reagent, followed by hydrolysis, extraction, separation, and distillation to obtain this compound.
Hydro-reduction Reaction: Another method involves the hydro-reduction of 3,3-dimethyl-1-butyric acid under high temperature and pressure.
Industrial Production: Industrially, this compound can be synthesized using low-cost raw materials such as tertiary butanol, concentrated hydrochloric acid, and 1,2-dichloroethane.
Chemical Reactions Analysis
3,3-Dimethyl-1-butanol undergoes various chemical reactions:
Oxidation: It can be oxidized to form 3,3-dimethylbutyric acid.
Reduction: It can be reduced to form 3,3-dimethylbutane.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
3,3-Dimethyl-1-butanol has several scientific research applications:
Comparison with Similar Compounds
3,3-Dimethyl-1-butanol is unique compared to other similar compounds due to its specific structural analog to choline and its ability to inhibit microbial trimethylamine formation. Similar compounds include:
3,3-Dimethyl-2-butanol: Another branched alkanol with different chemical properties and applications.
2,2-Dimethyl-1-propanol: A primary alcohol with distinct reactivity and uses.
3-Methyl-1-butanol: An isomer with different physical and chemical properties.
These compounds differ in their molecular structure, reactivity, and specific applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
3,3-dimethylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXCSEISVMREAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060796 | |
Record name | 3,3-Dimethyl-1-butanol | |
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Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS] | |
Record name | 3,3-Dimethyl-1-butanol | |
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CAS No. |
624-95-3, 26401-20-7 | |
Record name | 3,3-Dimethyl-1-butanol | |
Source | CAS Common Chemistry | |
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Record name | 3,3-Dimethylbutan-1-ol | |
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Record name | 3,3-DIMETHYL-1-BUTANOL | |
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Record name | 1-Butanol, 3,3-dimethyl- | |
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Record name | 3,3-Dimethyl-1-butanol | |
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Record name | 3,3-dimethylbutan-1-ol | |
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Record name | 3,3-DIMETHYL-1-BUTANOL | |
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Q1: How does 3,3-Dimethyl-1-butanol (DMB) interact with its target to exert its effects?
A1: DMB has been identified as an inhibitor of trimethylamine (TMA) lyases, enzymes responsible for the microbial metabolism of dietary choline to TMA. [] This inhibition occurs through substrate mimicry, where DMB competes with choline for binding to the enzyme. [] DMB has also demonstrated inhibitory effects on carnitine, another substrate for TMA lyases. [] By reducing TMA production, DMB indirectly affects the levels of trimethylamine N-oxide (TMAO), a metabolite linked to various cardiovascular diseases. []
Q2: What are the downstream effects of DMB's TMA lyase inhibition?
A2: Inhibiting TMA lyase activity with DMB leads to several downstream effects, including:
- Reduced TMAO levels: DMB effectively lowers circulating TMAO levels in both animal models and humans. [, , , ]
- Improved endothelial function: DMB treatment has been shown to improve endothelium-dependent relaxation in animal models of aging and preeclampsia. [, ]
- Reduced vascular inflammation: DMB attenuates the expression of pro-inflammatory cytokines in the aorta of aged rats and mice fed a Western diet. [, ]
- Decreased oxidative stress: DMB treatment reduces superoxide production and enhances antioxidant defense mechanisms in the vasculature. [, , ]
- Improved cardiac function: In animal models of obesity and cardiorenal syndrome, DMB prevents cardiac dysfunction and reduces cardiac fibrosis. [, ]
- Attenuated atherosclerosis: DMB administration has been shown to prevent the development and progression of atherosclerosis in animal models. [, ]
- Modulation of gut microbiota composition: DMB treatment can alter the gut microbiota composition, leading to changes in the abundance of specific bacterial taxa. [, , ]
Q3: What is the molecular formula, weight, and spectroscopic data for this compound?
A3:
- Spectroscopic data:
- IR (neat): 3400, 2960, 2870 cm-1 (characteristic of O-H stretch), 1480, 1270 cm-1 (characteristic of C-O stretch) []
- 1H NMR (400 MHz, CDCl3, δ): 0.99 (s, 9H), 1.32 (s, 9H), 1.46 (s, 9H), 2.94 (dd, J = 9.52 Hz, 2.71 Hz, 1H), 3.76 (dd, J = 11.05 Hz, 9.52 Hz, 1H), 3.93 (dd, J = 11.05 Hz, 2.71 Hz, 1H), 7.15 (d, J = 2.44 Hz, 1H), 7.42 (d, J = 2.44 Hz, 1H), 8.37 (s, 1H), 13.59 (s, 1H) ppm []
- 13C NMR (100 MHz, CDCl3, δ): 15.1, 27.0, 29.5, 31.6, 34.0, 34.3, 35.2, 63.6, 69.8, 118.2, 122.5, 127.0, 137.7, 137.9, 161.0, 173.1 ppm []
Q4: Does DMB exhibit any catalytic properties, and if so, what are its applications?
A5: The provided research does not indicate any inherent catalytic properties for DMB. It primarily functions as a TMA lyase inhibitor, influencing biological pathways rather than catalyzing chemical reactions. [, , ]
Q5: Has computational chemistry been used to study DMB and its interactions?
A6: While the provided research does not explicitly mention computational modeling of DMB itself, researchers utilize structure-activity relationship (SAR) methods, which often involve computational tools, to predict the reactivity of DMB with TMA lyases. [, ] These methods support the experimental findings of DMB's inhibitory activity. [, ]
Q6: Is there any information regarding the SHE regulations surrounding the use of DMB?
A9: The provided research focuses primarily on DMB's biological effects and does not delve into specific SHE regulations. [, , ] As with any chemical, appropriate safety protocols and adherence to relevant regulations are crucial when handling and researching DMB.
Q7: What in vitro and in vivo studies have been conducted to evaluate the efficacy of DMB?
A7: Numerous in vitro and in vivo studies have been conducted to evaluate DMB's efficacy in various contexts:
- Inhibition of TMA production: DMB effectively inhibits TMA production from choline and carnitine in in vitro fermentation models using human fecal samples. [, , ]
- Atherosclerosis: DMB administration reduces atherosclerotic lesion formation in Apoe-/- mice fed a choline-supplemented diet. [, ]
- Cardiovascular disease: DMB attenuates cardiac dysfunction and improves vascular function in various animal models, including those of obesity, cardiorenal syndrome, and aging. [, , ]
- Preeclampsia: DMB treatment improves endothelial function and reduces hypertension in the RUPP rat model of preeclampsia. []
- Autoimmunity: DMB reduces disease progression and improves endothelial function in a mouse model of systemic lupus erythematosus. []
Q8: What research has been conducted on drug delivery strategies for DMB, biomarkers for efficacy prediction, analytical methods for its characterization, and its environmental impact?
A14: The provided research primarily centers around DMB's biological activity and its role in modulating TMAO levels. [, , ] Further studies are necessary to explore targeted drug delivery strategies, identify potential biomarkers for predicting DMB's efficacy, develop advanced analytical techniques for its characterization, and assess its environmental impact.
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